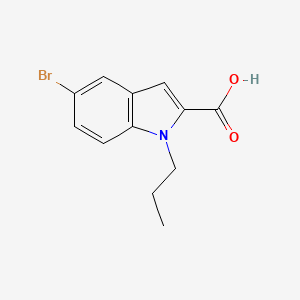

5-Bromo-1-propylindole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-1-propylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-2-5-14-10-4-3-9(13)6-8(10)7-11(14)12(15)16/h3-4,6-7H,2,5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTQDJONMBYKJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)Br)C=C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 5 Bromo 1 Propylindole 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Group at C-2

The carboxylic acid functionality at the C-2 position of the indole (B1671886) ring is a primary site for derivatization, allowing for the formation of various amide and heterocyclic structures.

Formation of Carboxamides

The conversion of the carboxylic acid group to a carboxamide is a fundamental transformation in organic synthesis, often employed to generate compounds with enhanced biological activity. The synthesis of carboxamides from 5-Bromo-1-propylindole-2-carboxylic acid can be achieved through standard amide coupling protocols. These methods typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Common coupling reagents used for this transformation include benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), 1,1'-carbonyldiimidazole (B1668759) (CDI), and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU). nih.govnih.govmdpi.comnih.gov For instance, the reaction of an indole-2-carboxylic acid with an appropriate amine in the presence of a coupling agent like BOP and a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM) affords the corresponding indole-2-carboxamide. mdpi.com One specific example, though on a related analogue, details the synthesis of 5-bromo-3-ethyl-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide, showcasing the feasibility of this reaction on a 5-bromoindole (B119039) scaffold. mdpi.com The general approach involves stirring the carboxylic acid, coupling agent, and base, followed by the addition of the amine. mdpi.com

These methods are highly efficient and allow for the synthesis of a wide array of N-substituted carboxamides, which are valuable for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov

Table 1: Common Coupling Reagents for Carboxamide Formation

| Coupling Reagent | Abbreviation | Typical Base |

|---|---|---|

| Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate | BOP | DIPEA |

| 1,1'-Carbonyldiimidazole | CDI | - |

| 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | Hünig's base |

Synthesis of Hydrazone Derivatives

Hydrazone derivatives of 5-bromoindole-2-carboxylic acid are another important class of compounds, often investigated for their potential biological activities. The synthesis typically begins with the esterification of the carboxylic acid, for example, by reacting it with ethanol (B145695) in the presence of sulfuric acid. The resulting ethyl ester is then treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide (B1668358). Finally, condensation of the carbohydrazide with various aldehydes or ketones yields the desired hydrazone derivatives. This multi-step synthesis allows for the introduction of diverse substituents on the hydrazone moiety, enabling the exploration of a broad chemical space.

Oxadiazole Derivative Formation

The carboxylic acid group of 5-Bromo-1-propylindole-2-carboxylic acid can also serve as a precursor for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. These heterocyclic compounds are known to be bioisosteres of amides and esters and are of significant interest in medicinal chemistry. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved from carboxylic acids. One common route involves the reaction of the carboxylic acid with a carbohydrazide, which can be prepared from the starting acid itself, to form a 1,2-diacylhydrazine intermediate. This intermediate then undergoes dehydrative cyclization, often facilitated by reagents like phosphoryl chloride, to yield the oxadiazole ring.

Transformations at the Bromo Substituent at C-5

The bromine atom at the C-5 position of the indole ring provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromo substituent at C-5 makes 5-Bromo-1-propylindole-2-carboxylic acid an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoindole with a boronic acid or its ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov This allows for the introduction of various aryl and heteroaryl substituents at the C-5 position of the indole ring. nih.govrsc.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the bromoindole with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically resulting in a substituted alkene. beilstein-journals.orgwikipedia.org While aryl iodides are generally more reactive, aryl bromides are also effective substrates, though they may sometimes face challenges with dehalogenation. beilstein-journals.org The reaction is a cornerstone of C-C bond formation and has been widely applied in organic synthesis. beilstein-journals.orgwikipedia.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromoindole and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.netwikipedia.orglibretexts.org The Sonogashira coupling is a reliable method for the synthesis of arylalkynes and has been successfully applied to 5-bromoindole derivatives. researchgate.netlibretexts.org The reaction proceeds under mild conditions and is tolerant of many functional groups, making it a valuable tool for the derivatization of the 5-bromoindole scaffold. wikipedia.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Catalyst Components |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | C-C (Aryl-Aryl) | Pd(0) catalyst, Base |

| Heck | Alkene | C-C (Aryl-Vinyl) | Pd(0) catalyst, Base |

| Sonogashira | Terminal alkyne | C-C (Aryl-Alkynyl) | Pd(0) catalyst, Cu(I) co-catalyst, Base |

Nucleophilic Aromatic Substitution on Brominated Indoles

Nucleophilic aromatic substitution (SNAr) provides another avenue for the functionalization of the C-5 position. In this reaction, the bromine atom is displaced by a nucleophile. The feasibility of SNAr reactions on aryl halides is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group significantly facilitates the reaction by stabilizing the intermediate Meisenheimer complex. nih.gov

While the indole nucleus itself is electron-rich, the presence of the carboxylic acid group at C-2 and the potential for N-substitution can modulate the electron density of the benzene (B151609) portion of the indole ring. For SNAr to occur at the C-5 position, strong activation by other electron-withdrawing substituents on the ring or the use of highly reactive nucleophiles under specific reaction conditions would likely be necessary. The reactivity of the C-5 position of indoles towards electrophilic substitution is well-known, and its functionalization can also be achieved through methods like direct iodination, which then provides a handle for further transformations. rsc.org While direct SNAr on unactivated bromoindoles with common nucleophiles like amines can be challenging, specific substrates and conditions, potentially involving strong bases to generate highly nucleophilic anions, might promote such reactions. libretexts.orgconicet.gov.ar

Reactivity of the N-Propyl Group

The N-propyl group attached to the indole nitrogen plays a significant role in modulating the electronic properties of the indole ring and offers potential sites for further chemical modification.

Stability and Chemical Inertness under Various Reaction Conditions

The N-propyl group in 5-Bromo-1-propylindole-2-carboxylic acid generally exhibits a high degree of stability and chemical inertness under a wide range of reaction conditions. N-alkyl groups on indole rings are known to be robust and can withstand various synthetic transformations performed on other parts of the molecule. uri.edu This stability is crucial as it allows for selective modifications at the carboxylic acid group or the indole core without unintended reactions involving the N-propyl chain.

For instance, conditions typically employed for esterification of the C2-carboxylic acid, such as treatment with an alcohol in the presence of an acid catalyst, are not expected to affect the N-propyl group. chemicalbook.com Similarly, many coupling reactions and electrophilic substitutions on the indole ring can be carried out without cleaving or altering the N-propyl substituent. The resilience of N-alkyl groups, including propyl, has been demonstrated in various complex syntheses involving indole derivatives. nih.gov

Potential for Further Functionalization of the Alkyl Chain

While generally inert, the N-propyl chain is not entirely unreactive and can be a target for functionalization under specific reaction conditions. The development of C-H activation and functionalization methodologies has opened up avenues for the direct modification of alkyl chains. Although direct functionalization of the N-propyl group in this specific molecule is not extensively documented, general strategies for the functionalization of N-alkyl indoles can be considered.

One potential pathway involves radical-mediated reactions. Under the influence of specific radical initiators, it might be possible to introduce functionality at the propyl chain, although selectivity between the α, β, and γ positions would be a significant challenge. Another approach could involve directed C-H activation, where a directing group on the indole ring guides a metal catalyst to a specific C-H bond on the propyl chain.

Furthermore, the synthesis of N-substituted indole derivatives often involves the introduction of a functionalized alkyl chain from the outset. nih.gov For example, starting with a propyl chain containing a terminal halide or a protected hydroxyl group would allow for subsequent nucleophilic substitution or deprotection and further derivatization after the formation of the indole ring.

Electrophilic and Nucleophilic Reactivity of the Indole Core

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the substituents on the ring in 5-Bromo-1-propylindole-2-carboxylic acid significantly influence its reactivity and the regioselectivity of such reactions.

The indole ring is inherently prone to electrophilic substitution, with the C3 position being the most nucleophilic and therefore the primary site of attack. researchgate.net However, in the case of 5-Bromo-1-propylindole-2-carboxylic acid, the C2 and C5 positions are already substituted. The presence of the electron-withdrawing carboxylic acid group at C2 and the bromo-substituent at C5 deactivates the indole ring towards electrophilic substitution compared to unsubstituted indole. Conversely, the N-propyl group is an electron-donating group, which activates the ring.

This electronic interplay governs the regioselectivity of further electrophilic substitutions. The most likely positions for electrophilic attack would be the C4, C6, and C7 positions of the indole ring. The precise location of substitution will depend on the nature of the electrophile and the reaction conditions. For example, nitration or halogenation would likely occur at one of these available positions on the benzene portion of the indole core.

Nucleophilic reactions on the indole core itself are less common due to its electron-rich nature. However, the functional groups present on 5-Bromo-1-propylindole-2-carboxylic acid provide handles for nucleophilic attack. The carboxylic acid group is the primary site for nucleophilic acyl substitution. It can be readily converted to a variety of derivatives such as esters, amides, and acid chlorides. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. chemicalbook.com The synthesis of various amide derivatives has also been reported, often as a strategy to build more complex molecules with potential biological activity. nih.govresearchgate.net

While nucleophilic aromatic substitution of the bromo-substituent is generally difficult on an electron-rich ring, it may be possible under specific conditions, such as with strong nucleophiles and the use of a palladium catalyst in reactions like the Buchwald-Hartwig amination. nih.gov

Table of Reaction Types and Potential Products

| Reaction Type | Reagent/Conditions | Potential Product |

| Esterification | Alcohol, Acid Catalyst | 5-Bromo-1-propylindole-2-carboxylate ester |

| Amidation | Amine, Coupling Agent | 5-Bromo-1-propylindole-2-carboxamide derivative |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | Nitro-5-bromo-1-propylindole-2-carboxylic acid |

| Buchwald-Hartwig Amination | Amine, Palladium Catalyst, Base | 5-Amino-1-propylindole-2-carboxylic acid derivative |

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 1 Propylindole 2 Carboxylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 5-Bromo-1-propylindole-2-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the protons of the N-propyl group, and the acidic proton of the carboxylic acid.

The aromatic region will show signals for the protons at positions 3, 4, 6, and 7 of the indole ring. The proton at C-3 is anticipated to appear as a singlet. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) will display a characteristic splitting pattern. H-4 and H-6 are expected to be doublets, while H-7 will likely be a doublet of doublets due to coupling with both H-6 and the N-H proton in the parent indole. In the N-propyl substituted compound, the coupling to the N-H proton is absent.

The N-propyl group will give rise to three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a multiplet (sextet) for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-CH₂-) protons directly attached to the nitrogen atom.

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its signal intensity would correspond to one proton.

A comparative analysis with the known ¹H NMR data for 5-Bromo-1H-indole-2-carboxylic acid methyl ester (¹H NMR (400MHz, CDCl₃): δ = 8.96 (1H, bs, NH), 7.83 (1H, s, H-4), 7.40 (1H, d, H-6), 7.30 (1H, d, H-7), 7.14 (1H, s, H-3), 3.95 (3H, s, OCH₃)) allows for the prediction of the approximate chemical shifts in the target molecule. chemicalbook.com The N-propylation will cause a downfield shift of the protons on the propyl group directly attached to the nitrogen.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H-3 | ~7.1-7.2 | s | Singlet, characteristic of the C3-H of the indole ring. |

| H-4 | ~7.8-7.9 | d | Doublet, due to coupling with H-6. |

| H-6 | ~7.4-7.5 | dd | Doublet of doublets, due to coupling with H-4 and H-7. |

| H-7 | ~7.3-7.4 | d | Doublet, due to coupling with H-6. |

| N-CH₂- | ~4.2-4.4 | t | Triplet, deshielded by the adjacent nitrogen atom. |

| -CH₂-CH₃ | ~1.8-2.0 | m | Multiplet (sextet), coupled to both adjacent CH₂ and CH₃ groups. |

| -CH₃ | ~0.9-1.0 | t | Triplet, characteristic of a terminal methyl group. |

| -COOH | >10 | br s | Broad singlet, acidic proton. |

This table presents predicted data based on the analysis of analogous compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in 5-Bromo-1-propylindole-2-carboxylic acid will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show nine signals for the indole ring carbons and three signals for the N-propyl group carbons, in addition to the signal for the carboxylic acid carbon. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

The carbonyl carbon of the carboxylic acid will appear at the most downfield position, typically in the range of 165-180 ppm. The aromatic carbons of the indole ring will resonate in the region of 100-140 ppm. The carbon atom attached to the bromine (C-5) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The carbons of the N-propyl group will appear in the aliphatic region of the spectrum (10-60 ppm).

Data from related compounds, such as ethyl 5-bromo-1H-indole-2-carboxylate, provides a basis for these predictions. nih.gov The introduction of the N-propyl group will primarily affect the chemical shifts of the adjacent nitrogen-bearing carbon (C-9) and the propyl carbons themselves.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 | ~128-130 | Attached to the carboxylic acid group. |

| C-3 | ~103-105 | |

| C-3a | ~127-129 | |

| C-4 | ~123-125 | |

| C-5 | ~114-116 | Attached to bromine. |

| C-6 | ~125-127 | |

| C-7 | ~113-115 | |

| C-7a | ~135-137 | |

| -COOH | ~165-170 | Carbonyl carbon. |

| N-CH₂- | ~45-50 | Deshielded by nitrogen. |

| -CH₂-CH₃ | ~22-25 | |

| -CH₃ | ~10-12 |

This table presents predicted data based on the analysis of analogous compounds.

Two-dimensional (2D) NMR techniques are powerful methods for establishing connectivity between atoms, which is crucial for the definitive structural elucidation of complex molecules like 5-Bromo-1-propylindole-2-carboxylic acid.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks. For 5-Bromo-1-propylindole-2-carboxylic acid, cross-peaks would be expected between the coupled aromatic protons (H-4, H-6, and H-7). Additionally, strong correlations would be observed within the N-propyl group, connecting the N-CH₂ protons to the adjacent -CH₂- protons, and these in turn to the terminal -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of the protonated carbons in the molecule. For instance, the signal for the H-3 proton would show a cross-peak to the C-3 carbon signal. Similarly, each proton of the N-propyl group would be correlated to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For 5-Bromo-1-propylindole-2-carboxylic acid, key HMBC correlations would be expected from the N-CH₂ protons to the C-2 and C-7a carbons of the indole ring, confirming the point of attachment of the propyl group. Correlations from the H-3 proton to the C-2, C-3a, and C-7a carbons would further solidify the indole ring structure. The carboxylic acid proton, if observable, might show a correlation to the C-2 carbon.

The application of these 2D NMR techniques, though not explicitly reported for the title compound, would be essential for its complete and unambiguous structural assignment. doi.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups. The FTIR spectrum of 5-Bromo-1-propylindole-2-carboxylic acid would be characterized by several key absorption bands.

The most prominent feature would be the broad O-H stretching vibration of the carboxylic acid group, typically appearing in the range of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid carbonyl group is expected to be a strong, sharp band around 1680-1710 cm⁻¹.

The N-H stretching vibration, which is present in the parent 5-Bromo-1H-indole-2-carboxylic acid around 3300-3500 cm⁻¹, would be absent in the N-propylated derivative. The C-H stretching vibrations of the aromatic ring and the propyl group would be observed in the 2800-3100 cm⁻¹ region.

The C=C stretching vibrations of the aromatic indole ring typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration can be found in the 1200-1350 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ region.

FTIR data for ethyl 5-bromo-1H-indole-2-carboxylate shows characteristic absorptions that can be used for comparison. nih.gov The hydrolysis of the ester to the carboxylic acid would result in the appearance of the broad O-H stretch and a shift in the C=O stretching frequency.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 | Stretching (broad) |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-2960 | Stretching |

| C=O (Carboxylic Acid) | 1680-1710 | Stretching (strong) |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-N | 1200-1350 | Stretching |

| C-Br | 500-600 | Stretching |

This table presents predicted data based on the analysis of analogous compounds.

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is that water is a weak Raman scatterer, making it suitable for the analysis of aqueous samples.

For 5-Bromo-1-propylindole-2-carboxylic acid, Raman spectroscopy could provide valuable information, particularly for vibrations that are weak or absent in the FTIR spectrum. Symmetrical vibrations, such as the breathing modes of the indole ring, often give rise to strong Raman signals. The C=C stretching vibrations of the aromatic ring are also typically strong in the Raman spectrum.

While specific Raman spectra for 5-Bromo-1-propylindole-2-carboxylic acid are not documented in the searched literature, studies on similar carboxylic acids and aromatic compounds suggest that it would be a useful technique for confirming the presence of the indole ring and the carboxylic acid group. ias.ac.in The C-Br stretch would also be observable in the Raman spectrum. Raman spectroscopy could also be used to study the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational modes of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous determination of a compound's elemental formula by providing a highly accurate mass measurement of the parent ion. This accuracy allows for differentiation between compounds that may have the same nominal mass but different elemental compositions. For an organic molecule, the measured mass is typically expected to be within 0.003 m/z units of the calculated value to confidently assign a molecular formula. rsc.org

In the analysis of indole derivatives, ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) is a common technique. For instance, in a study of related bromoindole compounds, the ESI-HRMS data for ethyl 6-bromo-1H-indole-2-carboxylate revealed sodium adducts ([M+Na]⁺) with calculated m/z values of 411.0069 and 413.0048, corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br). The experimentally found values were 411.0081 and 413.0060, respectively, demonstrating a high degree of accuracy. rsc.org

For 5-Bromo-1-propylindole-2-carboxylic acid (C₁₂H₁₂BrNO₂), the theoretical monoisotopic mass and the expected masses of common adducts can be calculated. These calculated values serve as a benchmark for experimental HRMS data, allowing for the confirmation of its elemental composition.

Interactive Data Table: Calculated HRMS Data for 5-Bromo-1-propylindole-2-carboxylic Acid

| Ion Species | Molecular Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ | [C₁₂H₁₃BrNO₂]⁺ | 282.0124 | 284.0104 |

| [M+Na]⁺ | [C₁₂H₁₂BrNNaO₂]⁺ | 304.0044 | 305.9923 |

| [M-H]⁻ | [C₁₂H₁₁BrNO₂]⁻ | 280.0030 | 281.9910 |

Note: These are theoretical values. Experimental values are typically reported with the observed deviation in parts per million (ppm).

Fragmentation Patterns and Structural Information from MS

For 5-Bromo-1-propylindole-2-carboxylic acid, several key fragmentation pathways can be predicted based on the known behavior of indoles, carboxylic acids, and halogenated aromatic compounds:

Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as carbon dioxide (CO₂), which corresponds to a loss of 44 Da. Alternatively, the loss of the entire carboxylic acid group (COOH) can occur, resulting in a loss of 45 Da. libretexts.org

Loss of the Propyl Group: The N-propyl substituent can be cleaved. This could occur through the loss of a propyl radical (•C₃H₇), resulting in a mass loss of 43 Da, or through the loss of propene (C₃H₆) via a rearrangement, leading to a mass loss of 42 Da.

Loss of Bromine: Cleavage of the carbon-bromine bond would result in the loss of the bromine atom (79 or 81 Da). The presence of a pair of peaks with a roughly 1:1 intensity ratio, separated by 2 m/z units, is a characteristic signature of a monobrominated compound. researchgate.net

Indole Ring Fragmentation: The indole nucleus itself can undergo characteristic fragmentation. A notable fragment in the mass spectra of many indole derivatives is observed at m/z = 89, which arises from the cleavage of the bond between the indole ring and its substituents, followed by the loss of HCN. scirp.org

The analysis of the relative abundances of these and other fragment ions allows for a detailed structural assignment. For example, the presence of a strong peak corresponding to the loss of 45 Da would strongly suggest the presence of a carboxylic acid moiety.

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of 5-Bromo-1-propylindole-2-carboxylic Acid

| Fragment Description | Corresponding Mass Loss (Da) | Resulting m/z (from [M]⁺•, ⁷⁹Br isotope) | Structural Moiety Lost |

| Loss of Carboxylic Acid Group | 45 | 236 | -COOH |

| Loss of Propyl Radical | 43 | 238 | -CH₂CH₂CH₃ |

| Loss of Bromine Atom | 79 | 202 | -Br |

| Loss of Propyl Group and Carboxylic Acid Group | 88 | 193 | -C₃H₇ and -COOH |

| Characteristic Indole Fragment | - | 89 | Varies |

X-ray Crystallography for Solid-State Structural Analysis

While mass spectrometry provides information about the connectivity and elemental composition of a molecule, X-ray crystallography offers the definitive, three-dimensional structure of a compound in its solid, crystalline form. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the information needed to determine the precise arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for 5-Bromo-1-propylindole-2-carboxylic acid is not publicly available in the Cambridge Structural Database (CSD), the structures of analogous compounds, such as the parent indole-2-carboxylic acid, have been determined. nih.gov The crystal structure of indole-2-carboxylic acid reveals important details about its solid-state conformation and hydrogen-bonding networks.

For substituted indole-2-carboxylic acids, X-ray crystallography can elucidate:

Molecular Conformation: The planarity of the indole ring system and the orientation of the N-propyl and C2-carboxylic acid substituents relative to the ring.

Intermolecular Interactions: The presence and nature of hydrogen bonds, typically involving the carboxylic acid proton and the indole nitrogen or the carbonyl oxygen of a neighboring molecule. Halogen bonding, involving the bromine atom, is also a possibility.

Crystal Packing: How the individual molecules arrange themselves in the crystal lattice, which can influence physical properties such as melting point and solubility.

In studies of related indole-2-carboxylic acid derivatives, such as those investigated as HIV-1 integrase inhibitors, X-ray crystallography has been crucial in understanding how these molecules interact with their biological targets. rsc.org The precise structural information obtained from crystallography is invaluable for structure-activity relationship (SAR) studies and for the rational design of new molecules with desired properties.

Computational and Theoretical Investigations of 5 Bromo 1 Propylindole 2 Carboxylic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a small molecule drug candidate, might bind to its protein target.

EGFR Tyrosine Kinase Domain Binding Studies

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in cell proliferation, and its inhibition is a key strategy in cancer therapy. nih.gov Molecular docking studies have been performed to evaluate the potential of 5-bromoindole-2-carboxylic acid derivatives as inhibitors of the EGFR tyrosine kinase domain. nih.govresearchgate.nettu.edu.iqresearchgate.net

In these simulations, derivatives of 5-bromoindole-2-carboxylic acid were docked into the ATP-binding site of the EGFR tyrosine kinase. The studies aimed to identify key interactions and predict the binding affinity, often reported as a binding energy score in kcal/mol. tu.edu.iqnih.gov For validation, the co-crystallized ligand, such as erlotinib, is often re-docked into the receptor's kinase domain, with a root mean square deviation (RMSD) value below 2.0 Å indicating the reliability of the docking algorithm. researchgate.net

Studies on various derivatives, including carbothioamide, oxadiazole, and triazole forms, revealed that several compounds exhibited strong binding energies within the EGFR tyrosine kinase domain. nih.govresearchgate.net For instance, certain oxadiazole derivatives of 5-bromoindole-2-carboxylic acid showed favorable binding free energy. tu.edu.iqresearchgate.net One particular oxadiazole derivative, compound 4a in a study, was noted for its high stability and excellent binding energy, attributed to its capacity to form hydrogen bonds, which was superior to that of the reference drug erlotinib. tu.edu.iq The key interactions typically involve hydrogen bonds and various pi-interactions (pi-pi, pi-sulfur, pi-alkyl) with critical amino acid residues in the active site. d-nb.info

| Derivative Class | Key Interacting Residues | Types of Interactions | Reference |

|---|---|---|---|

| Oxadiazole Derivative (Compound 4a) | Not specified | Hydrogen bonds, Favorable net binding energy | tu.edu.iq |

| Carbothioamide (Compound 3a) | Not specified | Strongest binding energy among tested derivatives | nih.govresearchgate.net |

| Triazole (Compound 3f) | Not specified | Strong binding energy | nih.govresearchgate.net |

| Tetrahydro pyridazine-3,6-dione (Compound 7) | Not specified | Strong binding energy | nih.govresearchgate.net |

HIV-1 Integrase Binding Mode Analysis

Human Immunodeficiency Virus-1 (HIV-1) integrase is a crucial enzyme for viral replication, making it a prime target for antiviral drugs known as integrase strand transfer inhibitors (INSTIs). mdpi.comnih.govnih.gov The indole-2-carboxylic acid scaffold has been identified as a promising core for the development of novel INSTIs. mdpi.comnih.govnih.govrsc.org

Molecular docking studies have elucidated the binding mode of indole-2-carboxylic acid derivatives within the active site of HIV-1 integrase. mdpi.comresearchgate.net A key interaction involves the indole (B1671886) core and the C2 carboxyl group chelating the two essential Mg²⁺ ions present in the enzyme's active site. mdpi.comnih.govnih.govrsc.org This metal-chelating interaction is critical for inhibiting the strand transfer step of viral DNA integration. mdpi.comnih.gov

Further structural optimizations have shown that substitutions on the indole ring can enhance inhibitory activity. mdpi.comrsc.org For example, introducing a halogenated benzene (B151609) ring at the C6 position can lead to effective π-π stacking interactions with viral DNA bases, such as dC20. nih.govrsc.org The addition of a long branch at the C3 position can improve interactions with a hydrophobic cavity near the active site, involving residues like Tyr143 and Asn117. mdpi.comnih.gov While specific studies on the 5-Bromo-1-propyl variant are not detailed, the established binding mode suggests that the 5-bromo substitution would contribute to the electronic and steric profile of the molecule, potentially influencing its interaction with the enzyme and viral DNA. nih.govrsc.org

| Structural Feature | Interaction Type | Target in Active Site | Reference |

|---|---|---|---|

| Indole core and C2 carboxyl group | Metal chelation | Two Mg²⁺ ions | mdpi.comnih.govrsc.org |

| C6-halogenated benzene ring | π-π stacking | Viral DNA (dC20) | nih.govrsc.org |

| C3 long branch | Hydrophobic interaction | Tyr143, Asn117 | mdpi.comnih.gov |

VEGFR-2 Tyrosine Kinase Inhibitory Studies

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key transmembrane tyrosine kinase that mediates angiogenesis, a process crucial for tumor growth and metastasis. d-nb.inforesearchgate.netmdpi.com Consequently, inhibiting VEGFR-2 is a validated strategy in cancer treatment. mdpi.comrsc.orgtaylorandfrancis.com The 1H-indole structure is a feature of several approved VEGFR-2 inhibitors. mdpi.com

Molecular docking simulations have been employed to investigate 5-bromoindole-2-carboxylic acid hydrazone derivatives as potential VEGFR-2 inhibitors. d-nb.inforesearchgate.net These studies revealed that derivatives with specific substitutions, such as 4-hydroxybenzylidene, 4-chlorobenzylidene, 4-(dimethylamino)benzylidene, or furan-2-ylmethylene, demonstrated the most favorable binding energies against the VEGFR-2 tyrosine kinase domain. d-nb.inforesearchgate.net

The binding interactions involve the formation of hydrogen bonds and various pi-interactions with key residues in the ATP-binding pocket of the kinase. d-nb.info For example, one derivative formed a hydrogen bond with the backbone of Asp1046 and pi-alkyl interactions with Leu889, Ile888, and Leu1019. d-nb.info Another derivative showed a hydrogen bond with Cys919, while its 5-bromo-1H-indole-2-carbohydrazide moiety engaged in multiple pi-pi, pi-sulfur, and pi-alkyl interactions with residues like Val848, Phe1047, Ala866, Leu840, Leu1035, Val916, and Cys1045. d-nb.info These interactions stabilize the ligand within the active site, blocking the receptor's kinase activity. d-nb.inforesearchgate.net

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions | Reference |

|---|---|---|---|---|

| 5-bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide (3a) | -8.76 | Asp1046, Leu889, Ile888, Leu1019, Val848, Leu1035, Ala866 | H-bond, Pi-alkyl | d-nb.info |

| 5-bromo-N'-(furan-2-ylmethylene)-1H-indole-2-carbohydrazide (3e) | -8.02 | Cys919, Asp1046, Val848, Phe1047, Ala866, Leu840, Leu1035, Val916, Cys1045 | H-bond, Pi-pi, Pi-sulfur, Pi-alkyl | d-nb.info |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for elucidating molecular properties and reactivity.

Electronic Structure Elucidation

DFT calculations have been performed on 5-bromoindole-2-carboxylic acid derivatives to understand their electronic properties. researchgate.net These studies typically involve calculating parameters such as the total energy of the molecule, the energy of the Highest Occupied Molecular Orbital (HOMO), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO energy is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. These calculations provide insights into the electronic behavior of the molecule and help in understanding its interaction with biological targets at a subatomic level. researchgate.net

| Parameter | Compound 3a (Derivative) | Erlotinib (Reference) | Reference |

|---|---|---|---|

| HOMO Energy (eV) | -6.12 | -5.87 | researchgate.net |

| LUMO Energy (eV) | -1.98 | -1.65 | researchgate.net |

| Energy Gap (LUMO-HOMO) (eV) | 4.14 | 4.22 | researchgate.net |

| Total Energy (Hartree) | -1398.9 | -1339.4 | researchgate.net |

Conformational Analysis and Molecular Geometry

DFT is also used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized molecular geometry. nih.gov For molecules like 5-bromo-1-propylindole-2-carboxylic acid, conformational analysis involves studying the rotation around single bonds to find the lowest energy conformer. nih.gov

Theoretical calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to fully optimize the molecular structure. nih.gov The results provide precise bond lengths, bond angles, and dihedral angles. For carboxylic acids, these studies often consider the formation of cyclic dimers through intermolecular hydrogen bonds, as this can be the most stable form. nih.gov Understanding the preferred conformation and geometry is essential, as the specific shape of a molecule dictates how it fits into the binding site of a biological target. nih.gov

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, providing valuable data for structural elucidation. mdpi.commdpi.com These calculations can model Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.

For 5-Bromo-1-propylindole-2-carboxylic acid, DFT calculations would typically involve optimizing the molecule's geometry to its lowest energy state. This optimized structure is then used to calculate vibrational frequencies (for IR spectra), chemical shieldings (for NMR spectra), and electronic transition energies (for UV-Vis spectra). scilit.com

Predicted Infrared (IR) Spectrum: The IR spectrum is characterized by vibrational modes of the molecule's functional groups. For this compound, key predicted peaks would include:

A very broad O-H stretching band for the carboxylic acid group, typically expected in the 2500–3300 cm⁻¹ region, resulting from strong intermolecular hydrogen bonding that forms dimers.

A strong C=O stretching vibration for the carbonyl in the carboxylic acid, anticipated around 1700-1725 cm⁻¹.

C-H stretching vibrations from the propyl group and the aromatic indole ring, expected between 2850-3100 cm⁻¹.

C-N stretching vibrations within the indole ring.

A C-Br stretching vibration at a lower frequency.

Predicted Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts.

¹H NMR: The carboxylic acid proton (–COOH) would be the most deshielded, predicted to appear far downfield (>12 ppm). Protons on the indole ring would appear in the aromatic region (approx. 7.0-8.0 ppm), with their exact shifts influenced by the bromine at position 5 and the propyl group at position 1. The N-propyl group protons would show distinct signals in the aliphatic region, with the methylene (B1212753) group attached to the nitrogen (N-CH₂) being the most deshielded of the three.

¹³C NMR: The carbonyl carbon (–COOH) is predicted to be highly deshielded (165-175 ppm). The carbons of the indole ring would appear in the 100-140 ppm range, with the carbon attached to the bromine (C-5) showing a shift influenced by the heavy atom effect. The three carbons of the propyl group would be found in the upfield, aliphatic region of the spectrum.

The following table provides hypothetical ¹³C NMR chemical shifts for 5-Bromo-1-propylindole-2-carboxylic acid, based on DFT calculations for similar structures.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C=O | 168.5 |

| C2 | 129.8 |

| C3 | 109.2 |

| C3a | 128.1 |

| C4 | 125.1 |

| C5 | 115.8 |

| C6 | 123.5 |

| C7 | 113.2 |

| C7a | 137.5 |

| N-CH₂ | 48.7 |

| N-CH₂-CH₂ | 23.4 |

| N-CH₂-CH₂-CH₃ | 11.6 |

Note: This data is illustrative and represents typical values for this class of compounds.

Predicted UV-Visible Spectrum: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. mdpi.com The UV-Vis spectrum of 5-Bromo-1-propylindole-2-carboxylic acid is expected to show absorption bands corresponding to π → π* transitions within the indole aromatic system. The presence of the bromine atom and the carboxylic acid group as substituents on the indole ring would be expected to cause shifts in the absorption maxima compared to the parent indole molecule.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govjocpr.com These models are crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.gov

For a series of derivatives including 5-Bromo-1-propylindole-2-carboxylic acid, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure. The goal is to create a regression model that correlates these descriptors with an observed biological activity, such as inhibitory concentration (IC₅₀). doaj.org

Key Molecular Descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). They are important for modeling interactions like hydrogen bonds and electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific steric parameters like those from the Taft equation. They are critical for understanding how a molecule fits into a receptor binding site.

Hydrophobic Descriptors: The most common is the logarithm of the partition coefficient (LogP), which measures the compound's affinity for a nonpolar versus a polar solvent. This is crucial for membrane permeability and hydrophobic interactions with a biological target.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

A typical QSAR model for indole derivatives might take the following linear form: log(1/IC₅₀) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

The following table lists common descriptors that would be calculated for 5-Bromo-1-propylindole-2-carboxylic acid in a QSAR/QSPR study.

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Governs electrostatic, charge-transfer, and hydrogen bonding interactions. |

| Steric | Molecular Weight, Molar Volume, Surface Area | Determines the fit of the molecule into a binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane transport and hydrophobic interactions with the target. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular size, shape, and branching. |

Note: This table presents general categories of descriptors used in QSAR/QSPR modeling.

Mechanistic Studies through Computational Chemistry

Computational chemistry can elucidate the mechanisms of chemical reactions and biological interactions at an atomic level. For a molecule like 5-Bromo-1-propylindole-2-carboxylic acid, a primary application of mechanistic studies is molecular docking.

Molecular Docking: Molecular docking predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). d-nb.info This technique is fundamental in drug design for screening virtual libraries of compounds and for understanding how a potential drug might interact with its biological target. nih.gov

Studies on various derivatives of 5-bromoindole-2-carboxylic acid have used molecular docking to investigate their potential as inhibitors of enzymes like EGFR tyrosine kinase and VEGFR-2. d-nb.infonih.gov In a hypothetical docking study of 5-Bromo-1-propylindole-2-carboxylic acid, the compound would be placed into the active site of a target protein. A scoring function would then be used to estimate the binding affinity (e.g., in kcal/mol) and predict the most stable binding pose.

Analysis of Interactions: The analysis of the docked pose would reveal key interactions:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The indole N-H (if not substituted, as in the parent compound) can also act as a donor. mdpi.com

Halogen Bonds: The bromine atom at the 5-position can participate in halogen bonding with electron-rich atoms like oxygen or nitrogen in the protein's active site.

Hydrophobic Interactions: The propyl group and the indole ring system can form favorable hydrophobic and π-alkyl interactions with nonpolar amino acid residues.

Pi-Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

The following table summarizes a hypothetical result from a molecular docking simulation of 5-Bromo-1-propylindole-2-carboxylic acid into a kinase active site.

| Parameter | Predicted Value/Interaction |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bonds | Carboxylic acid with Asp184 and Lys76 |

| Halogen Bonds | Bromine atom with backbone carbonyl of Gly120 |

| Hydrophobic Interactions | Propyl group with Leu22, Val30; Indole ring with Ala55, Leu130 |

| Pi-Stacking Interactions | Indole ring with Phe178 |

Note: This data is a hypothetical representation of a typical molecular docking result.

Future Directions and Research Perspectives in 5 Bromo 1 Propylindole 2 Carboxylic Acid Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of indole-2-carboxylic acids has traditionally been achieved through methods like the Fischer indole (B1671886) synthesis. However, environmental concerns and the need for efficiency have spurred interest in developing more sustainable and practical processes. tandfonline.com One established route involves the reduction of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt. tandfonline.com Alternative reduction methods have been explored to avoid the large amounts of iron waste produced by traditional techniques using ferrous sulfate. tandfonline.com

More environmentally benign approaches are a key focus of future synthetic efforts. For instance, a practical hydrogen reduction process using a reusable Pd-loaded Al-MCM-41 mesoporous catalyst has been developed for indole-2-carboxylic acid synthesis, offering excellent purity and an easy workup. tandfonline.com Other methods have employed hydrazine (B178648) hydrate (B1144303) as a reductant with a ferrous hydroxide (B78521) catalyst. tandfonline.comgoogle.com Furthermore, microwave-assisted synthesis in ionic liquids has emerged as a green chemistry approach for preparing indole-2-carboxylic acid esters, featuring high yields, short reaction times, and mild conditions. researchgate.net

Table 1: Comparison of Synthetic Methods for Indole-2-Carboxylic Acid Scaffolds This table is generated based on data for related indole-2-carboxylic acid syntheses.

| Method | Key Reagents | Advantages | Reference |

|---|---|---|---|

| Ferrous Sulfate Reduction | Ferrous sulfate, Ammonium (B1175870) hydroxide | Traditional method | tandfonline.com |

| Hydrazine/Catalyst | Hydrazine hydrate, Ferrous hydroxide | Avoids large amounts of iron mud | tandfonline.comgoogle.com |

| Catalytic Hydrogenation | H₂, Pd-loaded Al-MCM-41 | Reusable catalyst, Environmentally benign | tandfonline.com |

Advanced Derivatization Strategies for Enhanced Biological Exploration

The 5-bromo-1-propylindole-2-carboxylic acid scaffold is a versatile starting point for creating extensive libraries of new chemical entities. The carboxylic acid group at the C-2 position is a key handle for derivatization, often converted into amides, esters, or hydrazides. nih.govresearchgate.net These hydrazide derivatives can be further reacted to form a wide range of heterocyclic structures, such as hydrazones, oxadiazoles, and triazoles, which have shown significant anti-cancer activity. researchgate.netnih.govd-nb.infodntb.gov.ua

Recent studies on 5-bromoindole-2-carboxylic acid have demonstrated the synthesis of various derivatives with potential as enzyme inhibitors. researchgate.netnih.govresearchgate.net For example, carbothioamide and oxadiazole derivatives have been synthesized and evaluated for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.netnih.govresearchgate.net Another strategy involves creating hydrazone derivatives that have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. d-nb.info These modifications aim to enhance the compound's interaction with biological targets through additional hydrogen bonding, hydrophobic interactions, and van der Waals forces. researchgate.net Advanced derivatization will continue to be a crucial strategy for exploring and optimizing the biological activity profile of the parent compound.

Table 2: Examples of Derivatization Strategies for the 5-Bromoindole-2-Carboxylic Acid Core This table is generated based on published derivatization strategies for 5-bromoindole-2-carboxylic acid.

| Derivative Class | Synthetic Precursor | Resulting Moiety | Potential Target | Reference |

|---|---|---|---|---|

| Hydrazones | Carboxylic acid -> Ester -> Hydrazide | Indole-2-carbohydrazone | VEGFR-2 | d-nb.info |

| Carbothioamides | Carboxylic acid -> Ester -> Hydrazide | Indole-2-carbothioamide | EGFR | researchgate.netnih.gov |

| Oxadiazoles | Carbothioamide or Hydrazide | 1,3,4-Oxadiazole (B1194373) | EGFR | researchgate.netnih.govresearchgate.net |

| Triazoles | Carbothioamide | 1,2,4-Triazole | EGFR | researchgate.netnih.gov |

Integration of Computational Design for Targeted Molecular Modification

Computational tools, particularly molecular docking, are becoming indispensable in modern drug discovery for predicting the interactions between a small molecule and a protein target. This in silico approach allows for the rational design of new derivatives with improved binding affinity and selectivity. For derivatives of 5-bromoindole-2-carboxylic acid, molecular docking studies have been instrumental in predicting their potential as inhibitors of key cancer-related enzymes like EGFR and VEGFR-2. researchgate.netnih.govd-nb.inforesearchgate.net

These studies simulate how the ligand fits into the active site of the target protein, identifying key interactions such as hydrogen bonds and pi-pi stacking. For instance, docking studies of 5-bromoindole-2-carbohydrazide derivatives with the VEGFR-2 tyrosine kinase domain revealed that the core moiety can form multiple pi-alkyl interactions and a crucial hydrogen bond with the aspartate residue Asp1046. d-nb.info Similarly, docking of oxadiazole derivatives into the EGFR active site showed favorable binding energies, guiding the selection of compounds for further in vitro testing. researchgate.netresearchgate.net The integration of computational design allows for the pre-screening of virtual compound libraries, prioritizing the synthesis of molecules with the highest probability of biological activity and thereby saving significant time and resources.

Table 3: Molecular Docking Results for 5-Bromoindole (B119039) Derivatives Against Kinase Targets This table is generated based on published docking studies of derivatives of 5-bromoindole-2-carboxylic acid.

| Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 5-Bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide | VEGFR-2 | -8.76 | Asp1046, Leu889, Ile888, Leu1019, Val848, Leu1035, Ala866 | d-nb.info |

| 5-Bromo-N'-(4-chlorobenzylidene)-1H-indole-2-carbohydrazide | VEGFR-2 | -8.02 | Asp1046, Val848, Phe1047, Ala866, Leu840, Leu1035, Val916, Cys1045 | d-nb.info |

| 5-bromo-1H-indole-2-carbothioamide derivative (3a) | EGFR | - | - | researchgate.netnih.gov |

Exploration of New Biological Targets and Mechanisms of Action

Research on bromoindole derivatives has identified several promising biological targets, primarily within the realm of oncology. The inhibition of protein kinases, which are crucial regulators of cell signaling pathways, is a major focus. mdpi.com Derivatives of 5-bromoindole-2-carboxylic acid have been specifically investigated as inhibitors of EGFR and VEGFR-2, two tyrosine kinases that play vital roles in tumor growth, proliferation, and angiogenesis. researchgate.netnih.govd-nb.info Inhibition of these kinases by novel indole derivatives has been shown to lead to cell cycle arrest and the induction of apoptosis in cancer cells. researchgate.netnih.govmdpi.com

Beyond these, the broader indole-2-carboxylic acid scaffold has been explored for activity against other targets. These include phosphoinositide 3-kinase delta (PI3Kδ), another key enzyme in cancer cell signaling, and HIV-1 integrase. nih.govresearchgate.netnih.gov The indoleamine 2,3-dioxygenase (IDO1) enzyme, which is involved in immune evasion by tumors, is another target for which indole derivatives have shown inhibitory activity. sci-hub.sesigmaaldrich.com Future research will likely expand the scope of investigation to other enzyme families and receptor systems. The anti-inflammatory potential of bromoindoles is also an area of interest, with some derivatives shown to modulate cytokine secretion. nih.gov Elucidating the precise mechanisms of action, whether through enzyme inhibition, disruption of protein-protein interactions, or other pathways, will be critical for the clinical development of these compounds.

Contribution to the Understanding of Structure-Function Relationships in Indole Chemistry

The study of 5-bromo-1-propylindole-2-carboxylic acid and its derivatives contributes significantly to the broader understanding of structure-activity relationships (SAR) in indole chemistry. SAR studies analyze how specific chemical modifications to a core structure affect its biological activity, providing a roadmap for designing more potent and selective molecules. researchgate.netnih.gov

For indole-2-carboxylic acid derivatives, several key structural features have been identified as crucial for activity:

The C2-Carboxyl Group: This group is often critical for binding to target enzymes. Its replacement with other functionalities like methyl, hydroxymethyl, or cyano groups can lead to a significant loss of activity, suggesting it acts as a key anchoring point in the protein's binding pocket. sci-hub.seyoutube.com

The C5-Position: Substitution at this position on the indole ring with groups like methoxy, fluorine, or, in this case, bromine, has been shown to be more active than unsubstituted analogues in certain contexts. youtube.com The bromine atom can alter the electronic properties of the ring and participate in halogen bonding, potentially enhancing binding affinity.

The N1-Position: The substituent on the indole nitrogen is important for modulating activity. Acylation at this position can decrease activity for some targets, while the introduction of alkyl groups like the propyl chain can influence pharmacokinetic properties and binding. youtube.com For example, N-benzoyl derivatives with specific para-substitutions are highly active in some series. youtube.com

By systematically synthesizing and testing new derivatives of 5-bromo-1-propylindole-2-carboxylic acid, researchers can further refine the SAR models for various biological targets. This knowledge not only aids in the optimization of this specific compound series but also provides fundamental insights applicable to the design of other indole-based therapeutic agents. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.